molecular formula C20H30O B14469418 2,6-Bis(1-methylcyclohexyl)phenol CAS No. 65109-03-7

2,6-Bis(1-methylcyclohexyl)phenol

Cat. No.: B14469418
CAS No.: 65109-03-7
M. Wt: 286.5 g/mol
InChI Key: TZIIYDCXZGOIIL-UHFFFAOYSA-N
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Description

2,6-Bis(1-methylcyclohexyl)phenol is an organic compound characterized by the presence of a phenol group substituted with two 1-methylcyclohexyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(1-methylcyclohexyl)phenol typically involves the alkylation of phenol with 1-methylcyclohexene. This reaction is catalyzed by acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions often include elevated temperatures and controlled addition of reactants to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(1-methylcyclohexyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,6-Bis(1-methylcyclohexyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(1-methylcyclohexyl)phenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    2,6-Diisopropylphenol (Propofol): Known for its use as an anesthetic agent.

    2,6-Dimethylphenol: Used in the production of resins and as a chemical intermediate.

Uniqueness: 2,6-Bis(1-methylcyclohexyl)phenol is unique due to its bulky substituents, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other phenolic compounds and contributes to its specific applications and properties.

Properties

CAS No.

65109-03-7

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

2,6-bis(1-methylcyclohexyl)phenol

InChI

InChI=1S/C20H30O/c1-19(12-5-3-6-13-19)16-10-9-11-17(18(16)21)20(2)14-7-4-8-15-20/h9-11,21H,3-8,12-15H2,1-2H3

InChI Key

TZIIYDCXZGOIIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=C(C(=CC=C2)C3(CCCCC3)C)O

Origin of Product

United States

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